3,5-Difluoro-2-nitroaniline

Catalog No.
S706359
CAS No.
361-72-8
M.F
C6H4F2N2O2
M. Wt
174.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluoro-2-nitroaniline

CAS Number

361-72-8

Product Name

3,5-Difluoro-2-nitroaniline

IUPAC Name

3,5-difluoro-2-nitroaniline

Molecular Formula

C6H4F2N2O2

Molecular Weight

174.1 g/mol

InChI

InChI=1S/C6H4F2N2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2

InChI Key

ZULNIHUDSFLCBT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1N)[N+](=O)[O-])F)F

Canonical SMILES

C1=C(C=C(C(=C1N)[N+](=O)[O-])F)F

Chemical Properties

3,5-Difluoro-2-nitroaniline is an aromatic nitrofluoroaniline compound.

  • Nitroaniline refers to a class of aromatic organic compounds containing a nitro group (NO2) and an amine group (NH2) bonded to a benzene ring. PubChem
  • The presence of fluorine atoms (F) alters the electronic properties of the molecule compared to unfluorinated nitroanilines.

Potential Research Areas

Due to the presence of functional groups like nitro and amine, 3,5-Difluoro-2-nitroaniline could be of interest for research in various fields, but specific applications are not well documented. Here are some general areas where nitroaniline compounds are explored:

  • Organic synthesis: Nitroanilines can be used as starting materials for the synthesis of other aromatic compounds with various applications. ScienceDirect
  • Medicinal chemistry: Some nitroaniline derivatives exhibit biological activity and are being investigated for potential medicinal applications.

3,5-Difluoro-2-nitroaniline is an aromatic compound with the molecular formula C₆H₄F₂N₂O₂. It features two fluorine atoms and a nitro group attached to the aniline structure. This compound is characterized by its potential applications in organic synthesis, particularly in the development of pharmaceuticals and dyes. Its chemical structure contributes to its unique reactivity and biological properties.

Typical of nitroanilines. Key reactions include:

  • Reduction: The nitro group can be reduced to an amine, which is a common transformation in organic synthesis.
  • Nucleophilic Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .
  • Thermal Decomposition: Under high temperatures, 3,5-difluoro-2-nitroaniline can decompose, releasing gaseous products and leading to the formation of various intermediates .

Several methods exist for synthesizing 3,5-difluoro-2-nitroaniline:

  • Electrophilic Aromatic Substitution: This method involves the introduction of fluorine and nitro groups onto an aniline derivative through electrophilic substitution reactions.
  • Reduction of Nitro Compounds: Starting from suitable nitro compounds, reductions can yield 3,5-difluoro-2-nitroaniline.
  • Direct Fluorination: Using fluorinating agents on appropriate substrates can also synthesize this compound effectively .

3,5-Difluoro-2-nitroaniline serves multiple purposes in various fields:

  • Chemical Research: It is utilized as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: The compound may be explored for its potential use in drug development due to its structural characteristics.
  • Dyes: Its derivatives are often employed in dye manufacturing due to their vibrant colors and stability .

Interaction studies involving 3,5-difluoro-2-nitroaniline primarily focus on its reactivity with biological molecules and other chemicals. These studies help elucidate its mechanism of action and potential effects on living organisms. Understanding how this compound interacts with proteins or nucleic acids could provide insights into its pharmacological potential or toxicity mechanisms.

Similar Compounds: Comparison

Several compounds share structural similarities with 3,5-difluoro-2-nitroaniline. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
2-NitroanilineContains one nitro groupLess toxic than 3,5-difluoro-2-nitroaniline
4-NitroanilineNitro group para to amineExhibits different reactivity patterns
3-Fluoro-4-nitroanilineOne fluorine and one nitro groupPotentially different biological activity
3,4-DifluoroanilineTwo fluorine atomsEnhanced lipophilicity compared to 3,5-difluoro-2-nitroaniline

These comparisons illustrate that while these compounds share certain features, their distinct arrangements of functional groups lead to varied chemical behaviors and biological activities.

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

361-72-8

Wikipedia

3,5-difluoro-2-nitroaniline

Dates

Modify: 2023-08-15

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